N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
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Overview
Description
N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine and chlorine-substituted phenyl ring, a pyrazole moiety, and a glycinamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the 4-bromo-2-chlorophenyl precursor. This precursor can be synthesized through halogenation reactions, where a phenyl ring is treated with bromine and chlorine under controlled conditions . Finally, the glycinamide group is attached via an amidation reaction, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring, a pyrazole moiety, and a glycinamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-[(1,5-dimethylpyrazol-4-yl)methyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN4O/c1-10-11(7-18-21(10)3)8-20(2)9-15(22)19-14-5-4-12(16)6-13(14)17/h4-7H,8-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSEXBLTCEKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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